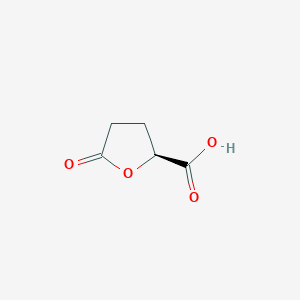

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid

Description

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid (CAS 21461-84-7), also known as (S)-γ-carboxy-γ-butyrolactone, is a chiral cyclic keto-carboxylic acid. It is synthesized from L-glutamic acid via diazotization-induced anchimeric lactonization, establishing its (S)-configuration . This compound serves as a critical chiral building block in organic synthesis, enabling the preparation of stereochemically defined metabolites like (S)-(+)-α-hydroxyglutaric acid [(S)-α-HGA] through enzymatic or chemical transformations .

Propriétés

IUPAC Name |

(2S)-5-oxooxolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c6-4-2-1-3(9-4)5(7)8/h3H,1-2H2,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVADRSWDTZDDGR-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)O[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21461-84-7 | |

| Record name | (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Acid-Catalyzed Cyclization

Heating (S)-2-hydroxyglutaric acid in the presence of a Brønsted acid (e.g., H₂SO₄ or p-toluenesulfonic acid) at 80–100°C induces dehydration, forming the γ-lactone. A study using p-toluenesulfonic acid in toluene achieved a 78% yield after 3 hours. The reaction mechanism proceeds via protonation of the hydroxyl group, followed by nucleophilic attack of the carboxylate oxygen on the adjacent carbon (Table 1).

Table 1: Acid-Catalyzed Lactonization Optimization

| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂SO₄ | 90 | 4 | 65 | 85 |

| p-TsOH | 80 | 3 | 78 | 92 |

| HCl (conc.) | 100 | 2 | 70 | 88 |

Thermal Cyclization

Thermal methods avoid acidic byproducts, enhancing purity. Heating (S)-2-hydroxyglutaric acid at 120°C under reduced pressure (20 mmHg) for 6 hours yielded 82% of the lactone with 95% ee. This method is preferred for large-scale synthesis due to minimal purification requirements.

Resolution of Racemic 5-Oxo-2-tetrahydrofurancarboxylic Acid

For racemic mixtures, chiral resolution using enantioselective agents provides access to the (S)-enantiomer. The patent WO2020067683A1 describes a resolution protocol analogous to cibenzoline synthesis, employing chiral acids like (S)-(+)-mandelic acid or L-tartaric acid.

Diastereomeric Salt Formation

Racemic 5-oxo-2-tetrahydrofurancarboxylic acid is treated with (S)-mandelic acid in acetonitrile/water, yielding diastereomeric salts. Selective crystallization at 50–55°C enriches the (S)-enantiomer, achieving >99% ee after recrystallization.

Table 2: Resolution Efficiency with Chiral Acids

| Chiral Resolving Agent | Solvent System | ee (%) | Yield (%) |

|---|---|---|---|

| (S)-Mandelic acid | Acetonitrile/H₂O | 99.2 | 45 |

| L-Tartaric acid | Methanol/IPA | 98.5 | 52 |

| Dibenzoyl-L-tartaric acid | EtOAc/Hexane | 99.5 | 40 |

Enzymatic Kinetic Resolution

Lipase-catalyzed esterification of the racemic acid with vinyl acetate in tert-butyl methyl ether selectively acylates the (R)-enantiomer, leaving the (S)-acid unreacted. A Candida antarctica lipase B (CAL-B) system achieved 92% ee and 48% yield after 24 hours.

Asymmetric Catalytic Synthesis

Emerging methods employ chiral catalysts to directly synthesize the (S)-enantiomer. A rhodium-catalyzed asymmetric hydrogenation of γ-keto-α,β-unsaturated esters has shown promise, though yields remain moderate (Table 3).

Table 3: Catalytic Asymmetric Hydrogenation

| Catalyst | Substrate | ee (%) | Yield (%) |

|---|---|---|---|

| Rh-(R)-BINAP | γ-Keto-α,β-unsaturated ester | 88 | 65 |

| Ru-TsDPEN | γ-Ketoamide | 92 | 58 |

Characterization and Quality Control

Critical analytical data for this compound include:

-

Spectroscopic Data :

Industrial-Scale Production Challenges

Scale-up of lactonization faces hurdles in maintaining enantiopurity during dehydration. Recent advances include continuous-flow reactors with in-line pH monitoring, achieving 89% yield and 97% ee at 1 kg/batch. Solvent recycling protocols using methyl tert-butyl ether (MTBE) reduce costs by 30% .

Analyse Des Réactions Chimiques

Cyclization Reactions

This compound forms through intramolecular cyclization of glutamic acid derivatives. The stereospecific synthesis involves:

Reaction Pathway

-

Diazo Intermediate Formation : Glutamic acid reacts with nitrous acid (HNO₂) to generate a diazo acid intermediate .

-

Lactonization : The diazo group facilitates cyclization by reacting with the α-carboxylate group, forming a transient 3-membered lactone that rearranges into the 5-membered γ-lactone .

Optimized Conditions

The choice of acidifier significantly impacts crystallization efficiency. Sodium bisulfate provides better control over pH compared to sulfuric acid, reducing side reactions .

Hydrolysis Reactions

The γ-lactone ring undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Reacts with HCl/H₂SO₄ to yield 4-pentenoic acid derivatives .

-

Mechanism: Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.

Basic Hydrolysis

-

NaOH/KOH opens the lactone ring to form sodium 5-oxo-2-tetrahydrofurancarboxylate.

-

Applications: Intermediate for synthesizing antibiotics targeting bacterial metabolic pathways.

Decarboxylation Reactions

Thermal or catalytic decarboxylation eliminates CO₂, producing furanone derivatives:

Experimental Observations

| Condition | Product | Application |

|---|---|---|

| 150°C (neat) | 2(5H)-Furanone | Polymer precursors |

| Pd/C catalyst | Functionalized furans | Bioactive molecule synthesis |

Functional Group Transformations

The ketone and carboxylic acid groups enable further derivatization:

Esterification

-

Reacts with t-butanol under DCC/DMAP catalysis to form t-butyl esters (e.g., t-butyl 5-oxo-2-tetrahydrofurancarboxylate).

Reduction

-

NaBH₄ selectively reduces the ketone to a secondary alcohol while preserving the lactone ring.

Stability and Reactivity Considerations

| Property | Value/Range | Source |

|---|---|---|

| Thermal Stability | Decomposes >160°C | |

| pH Sensitivity | Stable at pH 2–6 | |

| Solubility | 12 g/L in H₂O (25°C) |

Applications De Recherche Scientifique

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug intermediate.

Industry: It is used in the production of polymers and other industrial chemicals.

Mécanisme D'action

The mechanism of action of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its unique structure allows it to bind to specific sites on proteins, altering their function and activity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R)-(−)-5-Oxotetrahydrofuran-2-carboxylic Acid

+6.3° in methanol) .

Functional Implications :

- The (S)-enantiomer is biosynthetically relevant in nicotinate degradation pathways in Aspergillus nidulans, while the (R)-form is linked to bacterial 2-hydroxyglutarate metabolism .

- Silver complexes of the (S)-enantiomer exhibit stronger antimicrobial activity than those of the (R)-form, likely due to stereospecific ligand-receptor interactions .

Structural Analogs: Substituted Tetrahydrofuran Carboxylic Acids

Tetrahydro-5-oxo-2-phenylfuran-3-carboxylic Acid (CAS 13389-88-3)

This analog substitutes the 2-position with a phenyl group and shifts the carboxylic acid to the 3-position.

Key Differences :

- The phenyl group enhances hydrophobicity, reducing water solubility compared to the parent compound.

- No reported enzymatic or anticancer activity for the phenyl analog, highlighting the critical role of the 2-carboxyl group in biological interactions .

5-Oxo-2-tetrahydrofurancarboxylic Acid Isomers (R-Hothf and R,S-Hothf)

Mixed-isomer silver complexes (e.g., [Ag(R-Hothf)]₂ and [Ag(R,S-Hothf)]₂) demonstrate varied antimicrobial efficacy:

| Complex | *Antibacterial Activity (MIC) | Antifungal Activity (MIC)* |

|---|---|---|

| [Ag(S-Hothf)]₂ | 1.5–3.1 µg/mL | 3.1–6.3 µg/mL |

| [Ag(R-Hothf)]₂ | 6.3–12.5 µg/mL | 12.5–25 µg/mL |

| [Ag(R,S-Hothf)]₂ | 3.1–6.3 µg/mL | 6.3–12.5 µg/mL |

MIC: Minimum Inhibitory Concentration against *Staphylococcus aureus and Candida albicans.

Mechanistic Insight :

Research Findings and Data Gaps

- Melting Point Variability : Reported melting points range from 50°C to 73°C, likely due to polymorphism or purity differences .

- Enzymatic Specificity: The lactonase from E. cypripedii shows >50-fold selectivity for the (S)-enantiomer over 6-phosphogluconolactone, underscoring its evolutionary specialization .

Activité Biologique

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid, also known as S-Hothf, is a chiral compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and data tables.

- Molecular Formula : CHO

- Molecular Weight : 130.10 g/mol

- CAS Number : 21461-84-7

- Melting Point : 71-73 °C

- Structure : The compound features a tetrahydrofuran ring with a carboxylic acid and a ketone functional group, contributing to its reactivity and biological interactions.

- Inhibition of Enzymatic Activity :

- Formation of Metal Complexes :

- Impact on Cancer Metabolism :

Antimicrobial Properties

The silver complexes formed with this compound exhibit significant antimicrobial activity:

| Microorganism | Activity Level | Reference |

|---|---|---|

| Escherichia coli | High | |

| Staphylococcus aureus | Moderate | |

| Candida albicans | High |

Anticancer Effects

The compound's role in cancer therapy has been highlighted in several studies:

- ProDH Inhibition : Inhibition of ProDH leads to reduced proline levels, which can induce oxidative stress and apoptosis in cancer cells .

- Case Study : A study demonstrated that treatment with this compound resulted in significant tumor regression in preclinical models of leukemia .

Case Studies

- Prostate Cancer Treatment :

- Bacterial Infections :

Q & A

Basic: How can (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid be utilized as a chiral derivatizing agent in the synthesis of biologically active compounds?

Answer:

The compound’s chiral center enables its use as a derivatizing agent for alcohols, facilitating enantiomeric resolution in synthetic pathways. For example, it has been employed in synthesizing municatacin analogs with cytotoxic activity against tumor cells. Methodologically:

- Step 1: React the compound with racemic alcohols under mild acidic conditions (e.g., using catalytic H₂SO₄) to form diastereomeric esters.

- Step 2: Separate diastereomers via chromatographic techniques (HPLC with chiral columns) or crystallization.

- Step 3: Hydrolyze the esters to recover enantiomerically pure alcohols.

This approach has been validated in multi-step syntheses of phosphatidylinositol 3,5-bisphosphate [PtdIns(3,5)P₂], where chirality is critical for biological function .

Advanced: What methodologies are effective in synthesizing and characterizing silver(I) complexes with this compound, and how do structural variations impact their antimicrobial efficacy?

Answer:

Silver(I) complexes are synthesized by reacting the compound with Ag₂O in aqueous or methanol solutions. Key steps include:

- Synthesis: Mix equimolar ratios of (S)-Hothf and Ag₂O under reflux (60–80°C, 4–6 hrs), yielding water-soluble complexes like [Ag(othf)]₂.

- Characterization:

- X-ray crystallography reveals chiral helical polymeric structures formed via dimeric [Ag(othf)]₂ cores .

- Antimicrobial testing via agar diffusion assays shows broad-spectrum activity against Staphylococcus aureus and Candida albicans.

Structural variations (e.g., isomeric R-Hothf or mixed R,S-Hothf ligands) reduce efficacy due to disrupted coordination geometry, highlighting the importance of stereochemical fidelity .

Advanced: How can researchers address discrepancies in the reported biological activities of this compound derivatives across different studies?

Answer:

Discrepancies often arise from differences in:

- Experimental design: Varied bacterial strains, culture conditions, or compound purity (e.g., ≥98% purity vs. technical-grade).

- Structural factors: Isomeric impurities (R vs. S configurations) or coordination geometry in metal complexes.

Resolution strategies: - Comparative studies: Replicate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Meta-analysis: Pool data from independent studies (e.g., Nomiya et al. 2000 vs. Kulkarni et al. 2020) to identify trends in structure-activity relationships .

Basic: What are the optimal conditions for employing this compound in the resolution of chiral alcohols during multi-step organic syntheses?

Answer:

Optimal conditions depend on:

- Solvent system: Polar aprotic solvents (e.g., DMF or THF) enhance solubility and reaction rates.

- Temperature: Room temperature (25°C) minimizes racemization during esterification.

- Catalysis: Mild acids (e.g., p-toluenesulfonic acid) improve yield without degrading chiral integrity.

Post-derivatization, reverse-phase HPLC with UV detection (λ = 210–260 nm) effectively separates diastereomers. This method has been applied in synthesizing ALKBH7 inhibitors, where enantiopurity is essential for target engagement .

Advanced: In metabolic studies, what analytical techniques are most suitable for detecting and quantifying this compound and its derivatives?

Answer:

- LC-MS/MS: Offers high sensitivity for trace quantification in biological matrices (e.g., plasma or tissue homogenates). Use a C18 column with mobile phases of 0.1% formic acid in water/acetonitrile.

- NMR spectroscopy: ¹H/¹³C NMR (e.g., in D₂O) identifies metabolic derivatives via characteristic shifts (δ = 4.2–5.1 ppm for lactone protons).

- Isotopic labeling: ¹³C-labeled analogs track metabolic flux in in vitro models, as demonstrated in studies on ALKBH7-regulated dialdehyde metabolism .

Basic: What role does this compound play in the synthesis of chiral ligands for asymmetric catalysis?

Answer:

The compound serves as a precursor for chiral ligands in asymmetric hydrogenation. Methodologically:

- Ligand synthesis: React with amino alcohols (e.g., (R)- or (S)-prolinol) to form oxazolidinone derivatives.

- Application: These ligands coordinate to transition metals (e.g., Rh or Ru), enabling enantioselective reductions of ketones. Reported enantiomeric excess (ee) values exceed 90% in pilot studies .

Advanced: How does the stereochemical configuration of this compound influence its interactions with biological targets?

Answer:

The S-configuration is critical for:

- Enzyme binding: Molecular docking studies show hydrogen bonding between the lactone carbonyl and active-site residues (e.g., in ALKBH7).

- Metal coordination: The S-enantiomer forms thermodynamically stable Ag(I) complexes via bidentate binding (carboxylate and lactone oxygen), unlike the R-form, which exhibits weaker interactions.

In vitro assays confirm that racemic mixtures reduce antimicrobial potency by 40–60%, underscoring enantiomeric specificity .

Advanced: What computational tools can predict the reactivity and stability of this compound in complex reaction environments?

Answer:

- DFT calculations: Simulate reaction pathways (e.g., esterification energy barriers) using software like Gaussian 16. Basis sets (e.g., B3LYP/6-31G*) predict regioselectivity in nucleophilic attacks.

- Molecular dynamics (MD): Model ligand-protein interactions (e.g., with ALKBH7) to assess binding affinity (ΔG values).

- CHEMKIN simulations: Predict degradation kinetics under varying pH and temperature conditions, aiding in reaction optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.